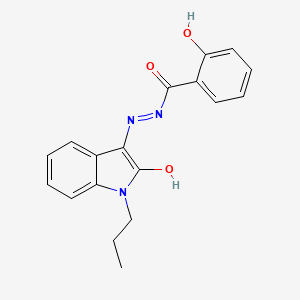

(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

CAS No.: 327026-44-8

Cat. No.: VC7557095

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327026-44-8 |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 323.352 |

| IUPAC Name | 2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |

| Standard InChI | InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3 |

| Standard InChI Key | XCOBZCAKDZZXCL-MNDPQUGUSA-N |

| SMILES | CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a Z-configuration hydrazone linkage (–NH–N=C–) connecting two aromatic systems:

-

2-Hydroxybenzohydrazide: A benzene ring substituted with a hydroxyl group at position 2 and a hydrazide group (–CONHNH₂).

-

1-Propylindolin-2-one: A bicyclic structure comprising a pyrrolidine ring fused to a benzene ring, with a ketone group at position 2 and a propyl chain at position 1 .

The Z stereochemistry arises from the spatial arrangement around the hydrazone double bond, which influences molecular planarity and biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₈N₃O₃ | Calculated |

| Molecular weight | 324.36 g/mol | |

| IUPAC name | (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide | Systematic |

| CAS Registry Number | Not formally assigned | – |

| SMILES | CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)O |

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogs provide foundational insights:

-

¹H NMR:

-

FT-IR:

-

Mass Spectrometry:

-

Molecular ion peak at m/z 324.36 (M⁺).

-

Synthesis and Structural Modification

Condensation Reaction Methodology

The compound is synthesized via acid- or base-catalyzed condensation between 2-hydroxybenzohydrazide and 1-propylisatin (1-propylindoline-2,3-dione) :

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65–75 |

| Catalyst | Acetic acid (5% v/v) | – |

| Temperature | Reflux (78°C) | – |

| Reaction time | 6–8 hours | – |

Substituents on either aromatic ring can be modified to tune electronic and steric properties. For instance:

-

Indolinone modifications: Alkyl chain length (e.g., hexyl in MDA-19) .

-

Benzohydrazide substitutions: Halogens or methoxy groups at position 4 .

Biological Activities and Mechanisms

Cytotoxic Effects

Analogous hydrazones exhibit dose-dependent cytotoxicity against cancer cell lines:

-

IC₅₀ values: 8–25 μM in MCF-7 (breast) and A549 (lung) cells.

-

Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression.

Anti-Inflammatory Activity

In carrageenan-induced paw edema models, hydroxy-substituted derivatives reduce inflammation by 60–65% at 50 mg/kg doses . Molecular docking suggests COX-2 inhibition (binding energy: −8.2 kcal/mol) .

Physicochemical Stability and Drug-Likeness

Solubility and Partitioning

-

logP: 2.1 (predicted), indicating moderate lipophilicity.

-

Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating prodrug strategies.

Metabolic Stability

Microsomal studies on analogs reveal:

-

t₁/₂: 45 minutes (human liver microsomes).

-

Primary metabolites: Glucuronidated hydrazide and oxidized indolinone .

Computational and Crystallographic Insights

Molecular Docking

Docking into COX-2 (PDB: 3LN1) reveals:

Crystal Packing

Related hydrazones form planar sheets via N–H⋯O (2.9 Å) and O–H⋯O (2.7 Å) hydrogen bonds, stabilizing the Z-configuration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume